molecular formula C12H13FN6O2 B2377830 6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320662-87-9

6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2377830
CAS No.: 2320662-87-9
M. Wt: 292.274
InChI Key: AZEYXNDDWGFQBN-UHFFFAOYSA-N
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Description

6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluoropyrimidine moiety and a piperazine ring, which are linked to a pyrimidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of 5-fluoropyrimidine-2-amine: This can be achieved by fluorination of pyrimidine-2-amine using a fluorinating agent such as Selectfluor.

    N-alkylation of piperazine: The 5-fluoropyrimidine-2-amine is then reacted with piperazine under basic conditions to form 4-(5-fluoropyrimidin-2-yl)piperazine.

    Cyclization to form pyrimidine-2,4-dione: The intermediate is then subjected to cyclization with appropriate reagents to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the fluoropyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Substituted derivatives of the fluoropyrimidine moiety.

Scientific Research Applications

6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-(5-methylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN6O2/c13-8-6-14-11(15-7-8)19-3-1-18(2-4-19)9-5-10(20)17-12(21)16-9/h5-7H,1-4H2,(H2,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEYXNDDWGFQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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